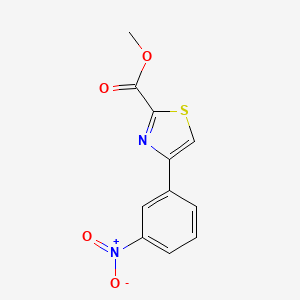

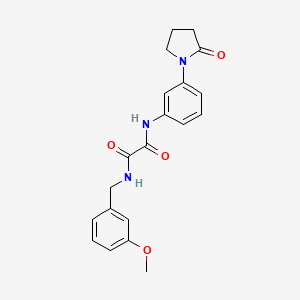

![molecular formula C15H21N5 B2996923 8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 2034548-31-5](/img/structure/B2996923.png)

8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines involves a pyrimidine ring fused with a pyridine ring . The exact structure of “8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” would involve additional functional groups attached to this core structure.

Aplicaciones Científicas De Investigación

Cancer Treatment Research : The compound has been studied for its potential as an orally active histone deacetylase inhibitor, showing promise as an anticancer drug. It selectively inhibits histone deacetylases 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, protein expression, cell-cycle arrest, and apoptosis (Zhou et al., 2008).

Antiviral and Antitumor Activity : Studies have explored its derivatives for their in vitro antiviral and antitumor activities. Certain derivatives have shown effectiveness against viruses like HSV-1 and HIV-1, as well as broad-spectrum antitumor activity (El-Subbagh et al., 2000).

Biotransformation Studies : Research has been conducted on the biotransformation of related aminopyrrolidine to aminopiperidine compounds, enhancing understanding of drug metabolism and pharmacokinetics (Chen et al., 2011).

Bactericidal and Fungicidal Activities : Certain derivatives have shown good bactericidal activity against pathogens like Pseudomonas aeruginosa and fungicidal activity against organisms like Fusarium and Candida albicans (Bentabed-Ababsa et al., 2010).

Inhibition of Matrix Metalloproteinase-13 : Derivatives have been developed as specific inhibitors for matrix metalloproteinase-13, potentially useful for osteoarthritis treatment (Li et al., 2008).

Antimalarial Potential : Research has indicated potential antiplasmodial activity against Plasmodium falciparum strains, offering a new avenue for antimalarial drug development (Rodrigues et al., 2009).

Antibacterial and Antitumor Properties : Some derivatives have been synthesized and evaluated for their antibacterial and antitumor properties, showing promising results in terms of efficacy and selectivity (Hassaneen et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been found to interact with a broad spectrum of targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

Mode of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to inhibit the aforementioned targets, thereby affecting their signaling pathways .

Biochemical Pathways

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to affect various cancer targets and their signaling pathways .

Pharmacokinetics

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to have promising pharmacokinetic properties .

Result of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to have a broad spectrum of activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Propiedades

IUPAC Name |

4-piperidin-1-yl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-11(2)20-13(16)7-6-12-14(17-10-18-15(12)20)19-8-4-3-5-9-19/h6-7,10-11,16H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFBVEREAGOSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=N)C=CC2=C1N=CN=C2N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

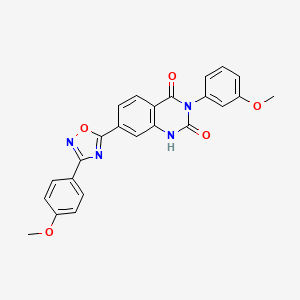

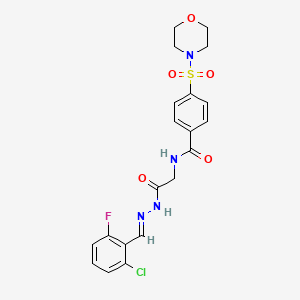

![2-[(2-chlorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2996842.png)

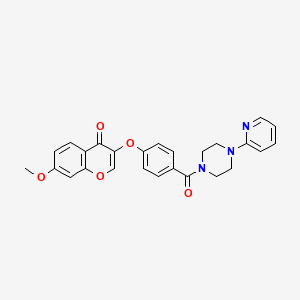

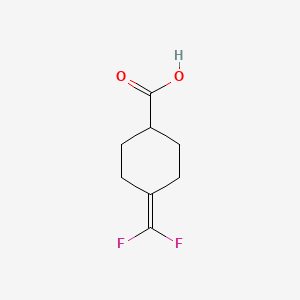

![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)

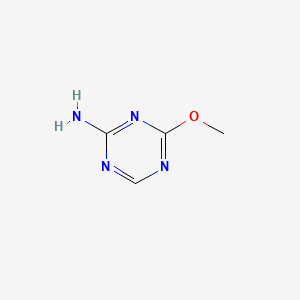

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2996847.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)

![N-(4-methylbenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2996850.png)

![Cyclopropyl-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2996851.png)

![2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2996852.png)